(+)-alpha-Gurjunene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

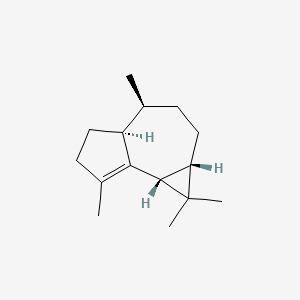

(+)-alpha-gurjunene is a tricyclic sesquiterpene that is 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene carrying four methyl substituents at positions 1, 1, 4 and 7. It has a role as a plant metabolite. It is a carbotricyclic compound, a sesquiterpene and a polycyclic olefin. It is an enantiomer of a (-)-alpha-gurjunene.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have demonstrated the anti-inflammatory potential of (+)-alpha-Gurjunene. In vitro assays revealed that it exhibits significant inhibition of protein denaturation, which is a marker for anti-inflammatory activity. In a comparative study with alpha-Fenchol, this compound showed inhibition levels ranging from 290% to 360% across various concentrations (31.25 to 1000 μg/ml) . The findings suggest that both compounds could serve as natural anti-inflammatory agents, warranting further investigation into their mechanisms of action in vivo.

| Concentration (μg/ml) | % Inhibition of Protein Denaturation |

|---|---|

| 31.25 | 290 |

| 62.50 | 320 |

| 125.00 | 340 |

| 250.00 | 350 |

| 500.00 | 360 |

| 1000.00 | 355 |

Antimicrobial Activity

This compound has also been identified as a secondary metabolite with antimicrobial properties. It was effective in enhancing the survival rates of Caenorhabditis elegans infected with Candida albicans in laboratory settings . This suggests potential applications in developing natural antimicrobial agents.

Plant Stress Response

Research indicates that the production of this compound in plants can be influenced by environmental stressors such as drought. A study found that irrigation levels significantly affected the emission of this compound from female flowers, suggesting its role in plant stress responses . This insight can guide agricultural practices aimed at optimizing plant health and resilience.

| Irrigation Level | Production of this compound |

|---|---|

| Low | Reduced |

| Moderate | Increased |

| High | Significantly increased |

Biodegradation Studies

The biodegradability of this compound has been assessed in various environmental conditions, revealing that it reaches approximately 58% degradation over extended periods . Understanding its biodegradation pathways is crucial for evaluating its environmental impact and potential as a biodegradable compound.

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory effects of this compound were compared against standard non-steroidal anti-inflammatory drugs (NSAIDs). The study concluded that while NSAIDs showed consistent inhibition across concentrations, this compound provided comparable results at lower dosages, highlighting its potential as a safer alternative to synthetic drugs .

Case Study: Agricultural Stress Management

A field trial conducted on drought-stressed plants demonstrated that those receiving adequate irrigation produced higher levels of this compound, which correlated with improved pollinator attraction and fruit set . This case underscores the importance of managing water resources effectively to enhance both plant productivity and ecological interactions.

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1aS,4S,4aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m0/s1 |

Clé InChI |

SPCXZDDGSGTVAW-HVTMNAMFSA-N |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@H](C2(C)C)C3=C(CC[C@@H]13)C |

SMILES canonique |

CC1CCC2C(C2(C)C)C3=C(CCC13)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.